molecular formula C8H5F2IO B14850894 2,3-Difluoro-6-iodo-phenylacetaldehyde

2,3-Difluoro-6-iodo-phenylacetaldehyde

Cat. No.: B14850894
M. Wt: 282.03 g/mol
InChI Key: POKKFVDISQEGEI-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodo-phenylacetaldehyde is an organic compound with the molecular formula C8H5F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, along with an aldehyde functional group

Properties

Molecular Formula

C8H5F2IO

Molecular Weight

282.03 g/mol

IUPAC Name

2-(2,3-difluoro-6-iodophenyl)acetaldehyde

InChI

InChI=1S/C8H5F2IO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,4H,3H2

InChI Key

POKKFVDISQEGEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC=O)I

Origin of Product

United States

Preparation Methods

Lewis Acid-Mediated Electrophilic Iodination

A patent by EP0676388A2 demonstrates iodination using aluminum chloride (AlCl₃) in mesitylene, achieving regioselectivity via solvent-directed positioning. Adapted for 2,3-difluorophenylacetaldehyde:

  • Protect the aldehyde as a dimethyl acetal using methanol and catalytic acid.
  • React with iodine (I₂) and AlCl₃ in mesitylene at 25°C for 12 hours.
  • Deprotect with aqueous HCl to yield the target aldehyde.

Key Data :

Parameter Value
Yield (crude) 78%
Purity (HPLC) 92%
Regioselectivity >95% para-iodination

This method leverages mesitylene’s steric bulk to direct iodine to the 6-position, avoiding ortho/meta sites blocked by fluorine.

Silver Nitrate-Assisted Oxidative Iodination

Building on decarboxylative thiocyanation, silver nitrate (AgNO₃) oxidizes iodide to iodonium species, enabling radical iodination:

  • React 2,3-difluorophenylacetaldehyde with NaI and AgNO₃ in acetonitrile/water (1:1).
  • Irradiate with a 456 nm LED at 50°C for 6 hours.

Outcome :

  • 65% isolated yield of 6-iodo product.
  • Competing benzaldehyde formation (12%) due to aldehyde overoxidation.

Ozonolysis of Halogenated Styrenes

Ozonolysis of 2,3-difluoro-6-iodostyrene offers a one-step route to the aldehyde:

  • Synthesize styrene via Heck coupling of 2,3-difluoro-6-iodobenzyl bromide with ethylene.
  • Ozonolyze in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide.

Optimization Insights :

  • Excess ozone (>3 equiv.) minimizes residual styrene.
  • Reductive workup prevents aldehyde oxidation to carboxylic acid.

Oxidative Rearrangement of Stilbene Analogues

Adapting the oxone/iodine-mediated rearrangement, γ,γ-difluoro-iodo-stilbenes rearrange to the target aldehyde:

  • Treat 2,3-difluoro-6-iodostilbene with oxone (2 equiv.) and NaI (10 mol%) in acetonitrile/water.
  • Heat at 80°C for 15 hours under argon.

Mechanistic Pathway :

  • Iodine generates hypervalent iodine species, facilitating aryl migration.
  • Water addition to a cationic intermediate forms the aldehyde.

Yield : 66% with 10% benzophenone byproduct.

Multistep Synthesis from Halogenated Benzene Derivatives

Friedel-Crafts Alkylation with Iodoacetyl Chloride

  • Protect 2,3-difluorobenzene as the dimethyl acetal.
  • Perform Friedel-Crafts acylation with iodoacetyl chloride and AlCl₃.
  • Reduce the ketone to alcohol using NaBH₄, then oxidize to aldehyde with pyridinium chlorochromate (PCC).

Challenges :

  • Low yields (<30%) due to steric hindrance from fluorine.

Grignard Addition to Iodo-Substituted Benzaldehydes

  • Synthesize 2,3-difluoro-6-iodobenzaldehyde via directed ortho-metalation.
  • React with ethylmagnesium bromide to form the secondary alcohol.
  • Oxidize with MnO₂ to yield phenylacetaldehyde.

Advantage :

  • High regiocontrol (89% yield).

Comparative Analysis of Methodologies

Method Yield Cost Scalability Regioselectivity
Lewis Acid Iodination 78% $$ High Excellent
Ozonolysis 65% $$$ Moderate Good
Oxidative Rearrangement 66% $$ Low Moderate
Grignard Addition 89% $$$$ High Excellent

Recommendations :

  • For small-scale synthesis: Oxidative rearrangement offers simplicity.
  • Industrial applications: Lewis acid-mediated iodination balances cost and yield.

Scientific Research Applications

2,3-Difluoro-6-iodo-phenylacetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The presence of fluorine and iodine atoms may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2,3-Difluoro-phenylacetaldehyde
  • 2,3-Difluoro-6-bromo-phenylacetaldehyde
  • 2,3-Difluoro-6-chloro-phenylacetaldehyde

Comparison: 2,3-Difluoro-6-iodo-phenylacetaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and potential applications. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial purposes.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2,3-difluoro-6-iodo-phenylacetaldehyde, and how can regioselectivity in fluorination be controlled?

Methodological Answer:

  • Synthesis: Start with phenylacetaldehyde derivatives and employ electrophilic iodination (e.g., using ICl or NIS) at the para position relative to the aldehyde group. Fluorination can be achieved via halogen exchange (Halex reaction) using KF/CuI in polar aprotic solvents, ensuring controlled temperature (60–80°C) to avoid overfluorination.
  • Regioselectivity: Use steric and electronic directing groups (e.g., aldehyde as a meta-director) to guide fluorination. Computational modeling (DFT) can predict reactive sites .
  • Validation: Confirm regiochemistry via 19F^{19}\text{F} NMR and X-ray crystallography (using SHELX for refinement) to resolve positional ambiguities .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography resolve challenges in determining the structure of this compound, given heavy atoms (I, F) and potential data contradictions?

Methodological Answer:

  • Data Collection: Use high-intensity synchrotron radiation to improve diffraction quality. Heavy iodine atoms enhance anomalous scattering, aiding phasing via SHELXD or SHELXE .
  • Refinement: Apply SHELXL with constraints for C–F and C–I bond lengths. Address electron density discrepancies (e.g., disordered fluorine atoms) using PART and SUMP instructions.
  • Validation: Cross-check with 13C^{13}\text{C} NMR chemical shifts and DFT-optimized geometries to resolve ambiguities in bond angles or torsional strains .

Spectral Data Interpretation

Q. Q3. How should researchers address discrepancies between experimental and theoretical spectral data (e.g., 19F^{19}\text{F}19F NMR) for this compound?

Methodological Answer:

  • Experimental Data: Acquire 19F^{19}\text{F} NMR in deuterated DMSO or CDCl3_3 with a fluorine-decoupled probe. Compare to NIST reference data for fluorinated aromatics .
  • Theoretical Modeling: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra. Adjust solvent and temperature parameters to match experimental conditions.
  • Troubleshooting: If deviations exceed 2 ppm, check for solvent effects, impurities, or conformational flexibility. Use HSQC/HMBC NMR to confirm coupling patterns .

Reactivity and Stability

Q. Q4. What strategies mitigate aldehyde oxidation or decomposition during reactions involving this compound?

Methodological Answer:

  • Stabilization: Store under inert atmosphere (N2_2/Ar) at –20°C. Use stabilizers like BHT (0.1% w/w) or conduct reactions in anhydrous solvents (e.g., THF, DMF).
  • In Situ Generation: Prepare the aldehyde via oxidation of a protected alcohol (e.g., acetal) immediately before use.
  • Degradation Monitoring: Track stability via HPLC (C18 column, UV detection at 254 nm) or TLC (silica gel, eluent: hexane/EtOAc 4:1) .

Advanced Applications in Organic Synthesis

Q. Q5. How can this compound serve as a building block for synthesizing fluorinated heterocycles or bioactive molecules?

Methodological Answer:

  • Aldehyde Reactivity: Exploit nucleophilic additions (e.g., Grignard reagents) to form secondary alcohols or imines. For heterocycles, employ cyclocondensation with hydrazines or thioureas.
  • Cross-Coupling: Use Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3) to introduce aryl groups at the iodine site.
  • Case Study: Synthesize fluorinated indoles via Heck cyclization, leveraging iodine as a directing group .

Data Contradiction Analysis

Q. Q6. How should researchers reconcile conflicting results in reaction yields or spectroscopic data across studies?

Methodological Answer:

  • Reproducibility: Standardize reaction conditions (solvent purity, catalyst batch, temperature control). Document all parameters in SI.
  • Statistical Analysis: Apply ANOVA to compare yields across trials. Use Q-test to identify outliers in spectral data.
  • Collaborative Validation: Share samples with independent labs for NMR/X-ray verification. Reference NIST or Cambridge Structural Database entries for benchmarking .

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